N,N-Dimethyl-N'-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine
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Overview
Description
N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine: is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or its derivatives.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents like phenyl halides in the presence of catalysts.
Attachment of Propane-1,3-diamine Moiety: The final step involves the attachment of the propane-1,3-diamine moiety to the quinazoline core. This is typically achieved through nucleophilic substitution reactions using appropriate diamine precursors.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.
Continuous Flow Synthesis: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.
Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine can be compared with other quinazoline derivatives, such as:
N,N-Dimethyl-N’-(2-phenylquinazolin-4-yl)-ethane-1,2-diamine: Similar structure but with different chain length, affecting its biological activity and chemical properties.
2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine: Contains a pyridine moiety, which imparts different chemical reactivity and biological interactions.
The uniqueness of N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-propane-1,3-diamine lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4.ClH/c1-23(2)14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDIIKWGXDLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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